N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide
Description
Starting Materials: The pyrrolidine intermediate and 2-methoxyphenyl bromide.
Reaction Conditions: This step often involves a nucleophilic substitution reaction in the presence of a base like potassium carbonate.
Formation of Morpholine Ring:
Starting Materials: The intermediate from the previous step and morpholine.
Reaction Conditions: The reaction is usually conducted under reflux conditions with a suitable solvent like ethanol.
Formation of Carboxamide Linkage:
Starting Materials: The final intermediate and a carboxylic acid derivative.
Reaction Conditions: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
Industrial production of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-21-15-5-3-2-4-14(15)19-7-6-13(12-19)17-16(20)18-8-10-22-11-9-18/h2-5,13H,6-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESASQNTQSDBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the morpholine ring. The final step involves the formation of the carboxamide linkage.
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Formation of Pyrrolidine Ring:
Starting Materials: 2-methoxyphenylamine and a suitable aldehyde.
Reaction Conditions: The reaction is typically carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidation can lead to the formation of ketones or carboxylic acids depending on the reaction conditions.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Reduction reactions can convert ketones or aldehydes to alcohols.
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Substitution:
Reagents: Nucleophiles like sodium methoxide or potassium cyanide.
Products: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF (dimethylformamide).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology:
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of protein-ligand interactions.
Medicine:
The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structure suggests it may have activity as a modulator of neurotransmitter systems.
Industry:
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways:
Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]morpholine-4-carboxamide.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid and its derivatives.
Uniqueness:
This compound is unique due to the combination of its pyrrolidine and morpholine rings, along with the methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
